molecular formula C9H12O2 B1583370 4-Ethoxybenzyl alcohol CAS No. 6214-44-4

4-Ethoxybenzyl alcohol

Cat. No. B1583370
CAS RN: 6214-44-4
M. Wt: 152.19 g/mol
InChI Key: UKFLLQIRBABMKF-UHFFFAOYSA-N
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Description

4-Ethoxybenzyl alcohol is an organic compound . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Synthesis Analysis

The synthesis of 4-Ethoxybenzyl alcohol can be achieved through various methods. One approach involves the use of ammonium halides as the halogenating agents . Another method involves the use of platinum-acetylide dendrimers, rotaxanes, and arylacetylenes .


Molecular Structure Analysis

The molecular formula of 4-Ethoxybenzyl alcohol is C9H12O2 . The molecular weight is 152.19 .


Chemical Reactions Analysis

Alcohols, including 4-Ethoxybenzyl alcohol, undergo various reactions. These reactions occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The reactions include oxidation and dehydration .


Physical And Chemical Properties Analysis

4-Ethoxybenzyl alcohol has a boiling point of 273°C and a melting point of 32-34°C . Its refractive index is 1.535 .

Scientific Research Applications

  • Synthesis of Quinolines

    • Field: Organic Chemistry
    • Application: 4-Methoxybenzyl alcohol is used as a reagent in the synthesis of quinolines .
    • Method: In the synthesis of quinolines, 4-Methoxybenzyl alcohol can be used as a starting material or intermediate. The specific procedures can vary depending on the type of quinoline being synthesized .
    • Results: Quinolines are a class of organic compounds with various applications in medicinal chemistry, including as building blocks for pharmaceutical drugs .
  • Fragrance and Flavorant

    • Field: Food Science and Perfumery
    • Application: 4-Methoxybenzyl alcohol is used as a fragrance and flavorant .
    • Method: It can be added to various products to enhance their scent or flavor .
    • Results: The addition of 4-Methoxybenzyl alcohol can improve the sensory attributes of a product, making it more appealing to consumers .
  • Photocatalytic Oxidation Studies

    • Field: Environmental Science
    • Application: 4-Methoxybenzyl alcohol is used to study the photocatalytic oxidation process .
    • Method: It is used as a model compound in photocatalytic oxidation studies, where it is oxidized to p-anisaldehyde under certain conditions .
    • Results: These studies can provide valuable insights into the mechanisms of photocatalytic oxidation, which has implications for environmental remediation and energy production .
  • Protection of Hydroxyl Groups

    • Field: Organic Chemistry
    • Application: 4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols, and phenols .
    • Method: In organic synthesis, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions. The 4-methoxybenzyl group can be introduced using standard conditions for ether formation .
    • Results: The use of protecting groups like 4-methoxybenzyl alcohol allows for greater control over the outcome of organic reactions .
  • Modification of Silica Nanoparticles

    • Field: Nanotechnology
    • Application: 4-Methoxybenzyl alcohol on condensation with the silanol groups of fumed silica nanoparticles yields modified silica nanoparticles .
    • Method: The condensation reaction typically involves heating the silica nanoparticles and 4-methoxybenzyl alcohol under reflux conditions .
    • Results: The modified silica nanoparticles can have different properties compared to the unmodified nanoparticles, and can be used in various applications such as drug delivery and catalysis .
  • Preparation of Anisaldehyde

    • Field: Organic Chemistry
    • Application: 4-Methoxybenzyl alcohol is used in the preparation of p-anisaldehyde .
    • Method: 4-Methoxybenzyl alcohol undergoes catalytic photooxidation by flavin-zinc (II)-cyclen complex to yield the corresponding benzaldehyde .
    • Results: p-Anisaldehyde is a useful intermediate in organic synthesis and has applications in the fragrance industry .
  • Preparation of 4-Methoxybenzyl Esters

    • Field: Organic Chemistry
    • Application: 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
    • Method: The 4-methoxybenzyl (PMB) ester may be readily introduced in high yield under a number of mild reaction conditions .
    • Results: The 4-Methoxybenzyl esters are used as protecting groups in organic synthesis .
  • Preparation of Various Chemical Organic Reactions

    • Field: Organic Chemistry
    • Application: 4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions .
    • Method: The specific methods and procedures can vary greatly depending on the type of reaction .
    • Results: The use of 4-Methoxybenzyl alcohol can lead to the synthesis of various organic compounds .

Safety And Hazards

4-Ethoxybenzyl alcohol can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

(4-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFLLQIRBABMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211197
Record name 4-Ethoxybenzyl alcohol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Ethoxybenzyl alcohol

CAS RN

6214-44-4
Record name 4-Ethoxybenzyl alcohol
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Record name 4-Ethoxybenzyl alcohol
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Record name 6214-44-4
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Record name 4-Ethoxybenzyl alcohol
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Record name 4-ethoxybenzyl alcohol
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Record name 4-ETHOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Mix 4-ethoxybenzaldehyde (3.3 g, 22 mmol), sodium borohydride (830 mg, 22 mmol) and absolute ethanol (25 mL). Stir at room temperature until the reaction is complete, pour onto dilute hydrochloric acid and extract into ethyl acetate. Separate the organic phase and extract the aqueous phase with ethyl acetate (2×). Combine the organic phases and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography to give 4-ethoxybenzyl alcohol.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
XH Duan, ZL Li, DS Yang, FL Zhang… - Zhong yao cai …, 2013 - europepmc.org
Methods The compounds were isolated by silica gel column chromatography and recrystallization and their structures were elucidated by spectral analysis. Results The structures of 14 …
Number of citations: 37 europepmc.org
TR Govindachari, K Nagarajan, BR Pai… - Journal of the …, 1957 - pubs.rsc.org
… The ozonolysis product was reduced by lithium aluminium hydride to a mixture of 2-ethoxy-4 : 6-dimethoxybenzyl alcohol (different from 2 : 6dimethoxy-4ethoxybenzyl alcohol from …
Number of citations: 26 pubs.rsc.org
T Imamura, T Watanabe, M Kuwahara, T Koshijima - Phytochemistry, 1994 - Elsevier
… at 0” to give 3,5-dimethoxy-4ethoxybenzyl alcohol (II”‘). Compound II was synthesized from I” and II”’ in the same manner as I. Purification of II and II”’ was carried out by TLC with the …
Number of citations: 169 www.sciencedirect.com
AE Baydar, M Elliott, AW Farnham, NF Janes… - Pesticide …, 1988 - Wiley Online Library
Optimisation of activity within the structural constraints defined by the preceding work, by varying the substituents on phenyl in the acid fragment (10 variations), the nature of the group …
Number of citations: 15 onlinelibrary.wiley.com
HB Zou, L Zhang, LX Yang, LQ Yang… - Natural product …, 2011 - Taylor & Francis
… )benzaldehyde (8): 4-Hydroxybenzaldehyde (131 mg, 1.08 mmol) and 4-ethoxybenzyl bromide (13.0 mmol), which was formed by bromination of 4-ethoxybenzyl alcohol under HBr and …
Number of citations: 5 www.tandfonline.com
JB Fishman - Journal of the American Chemical Society, 1920 - ACS Publications
In the preceding paper the writer has described the behavior of o-nitrophenol when heated with formaldehyde in the presence of hydrochloric acid. It was shown that this reaction is …
Number of citations: 3 pubs.acs.org
L Yi, J Dratter, C Wang, JA Tunge, H Desaire - Analytical and bioanalytical …, 2006 - Springer
… α-methyl-2-naphthalenemethanol, benzyl alcohol, (R)-1-phenyl-2-propen-1-ol, 4-chloro-2-methylbenzyl alcohol, 3-ethoxybenzyl alcohol, 2-ethoxybenzyl alcohol, 4-ethoxybenzyl alcohol…
Number of citations: 74 link.springer.com
J Xiong, B Jin, X Yu, L Liao, R Peng - Defence Technology, 2022 - Elsevier
… When C 60 Cl 6 with p-alkoxybenzyl alcohol (4-methoxybenzyl alcohol 1c or 4-ethoxybenzyl alcohol 1d) and NaH was introduced to toluene and then heated to 25 C for 1.5 h, the …
Number of citations: 2 www.sciencedirect.com
H Chung, YK Chung - The Journal of Organic Chemistry, 2018 - ACS Publications
… When aniline, 4-ethoxybenzyl alcohol, and 1-decanol in a mole ratio of 1:1:1.5 were reacted in a one-step and one-pot reaction, N-decyl-N-(4-ethoxybenzyl)aniline and N,N-decylaniline …
Number of citations: 23 pubs.acs.org
P Fenn, TK Kirk - Journal of wood chemistry and technology, 1984 - Taylor & Francis
C α -Oxidation (benzyl alcohol oxidation) is a prominent reaction in the degradation of lignin by white-rot fungi. This study showed that such oxidation markedly retards metabolism of a …
Number of citations: 47 www.tandfonline.com

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